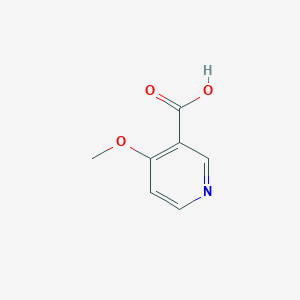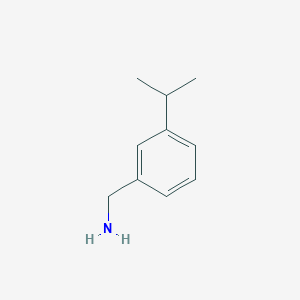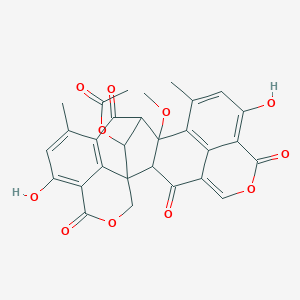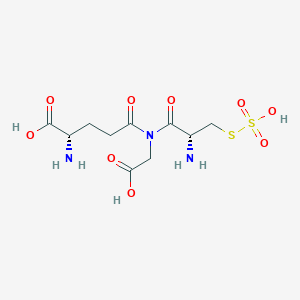
1-Chloro-4-(2-phenylvinyl)benzene
Overview
Description
1-Chloro-4-(2-phenylvinyl)benzene, also known as styrene chloromethyl ether, is a chemical compound that belongs to the group of chloromethylated aromatic hydrocarbons. It is commonly used in the synthesis of various organic compounds and has been studied extensively for its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-phenylvinyl)benzene is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. This reactivity makes it a useful tool in organic synthesis and in the preparation of polymer networks.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Chloro-4-(2-phenylvinyl)benzene. However, it is known to be a potent irritant and can cause severe skin and eye irritation upon contact. It is also a potential carcinogen and has been shown to induce tumors in animal studies.
Advantages and Limitations for Lab Experiments
The main advantages of 1-Chloro-4-(2-phenylvinyl)benzene in lab experiments are its high reactivity and versatility in organic synthesis. It can be used as a reagent for the synthesis of various organic compounds and as a crosslinking agent in the preparation of polymer networks. However, its potential carcinogenicity and irritant properties make it a hazardous substance to work with, requiring strict safety precautions and proper handling.
Future Directions
There are several future directions for the study of 1-Chloro-4-(2-phenylvinyl)benzene. One area of research could focus on the development of safer and more efficient synthesis methods for this compound. Another direction could be the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicological effects.
Scientific Research Applications
1-Chloro-4-(2-phenylvinyl)benzene has been studied extensively for its potential applications in scientific research. It has been shown to be an effective reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a crosslinking agent in the preparation of polymer networks and as a monomer in the synthesis of copolymers.
properties
IUPAC Name |
1-chloro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKTMUIQGPMMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Chlorostilbene | |
CAS RN |
4714-23-2 | |
| Record name | 1-Chloro-4-(2-phenylvinyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(2-phenylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

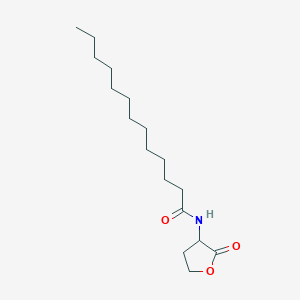

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)




